molecular formula C9H6ClNO2S B2633628 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 887204-66-2

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No.: B2633628
CAS No.: 887204-66-2
M. Wt: 227.66
InChI Key: BUTRPUXKRPRXLK-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound that features a benzothiazole core fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .

Scientific Research Applications

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Shares the benzothiazole core but lacks the dioxin ring.

    Dioxin Derivatives: Compounds with a dioxin ring but different substituents or fused rings.

Uniqueness

2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is unique due to the combination of the benzothiazole core and the dioxin ring, which imparts distinct chemical and physical properties. This fusion enhances its potential for diverse applications compared to compounds with only one of these structural features .

Properties

IUPAC Name

2-chloro-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTRPUXKRPRXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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